molecular formula C11H12BrNO6S B7570613 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid

Cat. No. B7570613
M. Wt: 366.19 g/mol
InChI Key: KMQRFMAGXXZGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism, and its inhibition has been shown to be an effective treatment for type 2 diabetes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the inhibition of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. DPP-4 is responsible for the degradation of GLP-1, which is a hormone that promotes insulin secretion and lowers blood glucose levels. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been shown to have significant biochemical and physiological effects in the body. It has been shown to increase the levels of GLP-1 in the body, which in turn promotes insulin secretion and lowers blood glucose levels. It has also been shown to improve beta-cell function, which is important in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid for lab experiments is its potent inhibition of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. However, one limitation of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid is its specificity for DPP-4, which may limit its usefulness in studying other aspects of glucose metabolism.

Future Directions

There are several future directions for the study of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid. One potential direction is the development of more potent and selective DPP-4 inhibitors for the treatment of diabetes. Another potential direction is the study of the long-term effects of DPP-4 inhibition on glucose metabolism and other physiological processes. Additionally, the potential therapeutic applications of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid in other diseases, such as cancer and inflammation, warrant further investigation.

Synthesis Methods

The synthesis of 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with carboxymethylamine hydrochloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with chloroacetic acid to yield the final product.

Scientific Research Applications

2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes. It has been shown to be a potent inhibitor of DPP-4, which is a key enzyme involved in the regulation of glucose metabolism. By inhibiting DPP-4, 2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid can increase the levels of the hormone glucagon-like peptide-1 (GLP-1) in the body, which in turn promotes insulin secretion and lowers blood glucose levels.

properties

IUPAC Name

2-[(2-bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO6S/c1-7-2-3-9(8(12)4-7)20(18,19)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQRFMAGXXZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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